molecular formula C5H10O3S B14277025 Acetic acid;ethenylsulfanylmethanol CAS No. 137501-50-9

Acetic acid;ethenylsulfanylmethanol

Cat. No.: B14277025
CAS No.: 137501-50-9
M. Wt: 150.20 g/mol
InChI Key: SUQHWDGKFVBCDY-UHFFFAOYSA-N
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Description

"Acetic acid;ethenylsulfanylmethanol" is a compound combining acetic acid (CH₃COOH) with ethenylsulfanylmethanol (CH₂=CH-S-CH₂OH). The sulfanyl (thioether) group and ethenyl (vinyl) moiety contribute to its unique reactivity and applications.

Properties

CAS No.

137501-50-9

Molecular Formula

C5H10O3S

Molecular Weight

150.20 g/mol

IUPAC Name

acetic acid;ethenylsulfanylmethanol

InChI

InChI=1S/C3H6OS.C2H4O2/c1-2-5-3-4;1-2(3)4/h2,4H,1,3H2;1H3,(H,3,4)

InChI Key

SUQHWDGKFVBCDY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C=CSCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;ethenylsulfanylmethanol can be achieved through several methods. One common method involves the reaction of acetic acid with ethenylsulfanylmethanol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is carried out at a controlled temperature and pressure to ensure optimal yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes. One method involves the catalytic oxidation of acetaldehyde to produce acetic acid, which is then reacted with ethenylsulfanylmethanol. This process requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;ethenylsulfanylmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

    Substitution: The vinyl group in ethenylsulfanylmethanol can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce alcohols or thiols .

Scientific Research Applications

Acetic acid;ethenylsulfanylmethanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of acetic acid;ethenylsulfanylmethanol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in redox reactions, where it donates or accepts electrons. The presence of both vinyl and sulfanyl groups allows the compound to engage in a wide range of chemical interactions, making it a versatile reagent in various chemical processes .

Comparison with Similar Compounds

a. Ethyl 2-[(3-Methylphenyl)sulfanyl]acetate ()

  • Structure : Combines an ethyl acetate group with a m-tolylsulfanyl moiety.
  • Synthesis: Alkylation of quinoxaline derivatives using sulfanyl-containing agents (e.g., allyl bromide) .
  • Key Difference: The target compound replaces the ester group with methanol, enhancing hydrophilicity.

b. Chloroacetic Acid ()

  • Structure : CH₂ClCOOH, with a chlorine atom substituting a hydrogen in acetic acid.
  • Acidity : pKa ~2.7 (vs. acetic acid’s pKa ~4.76) due to the electron-withdrawing -Cl group.
  • Relevance : Highlights how substituents (e.g., sulfanyl vs. chloro) influence acidity and reactivity.

c. Ethyl (Phenylsulfonyl)acetate ()

  • Structure : Features a sulfonyl group (SO₂) instead of sulfanyl (S-), increasing oxidation state.
  • Applications : Used in organic synthesis for nucleophilic substitutions.
2.4 Physicochemical Properties
Property Acetic acid Ethenylsulfanylmethanol Ethyl 2-[(3-Methylphenyl)sulfanyl]acetate
Molecular Weight (g/mol) 60.05 ~106.16 210.29
Boiling Point (°C) 118 Estimated 150–170 280–285
Solubility Water-soluble Moderate in water Lipophilic

Research Findings and Industrial Relevance

  • Acetic Acid : Optimized production via metabolic engineering in A. pasteurianus achieves 61.42 g/L yield . Proteomic analysis reveals upregulation of heat shock proteins and chaperonins under stress .
  • Sulfanyl Derivatives : Used in drug synthesis (e.g., anti-inflammatory agents) and agrochemicals. Ethyl sulfanyl acetates are synthesized via alkylation or nucleophilic substitution .
  • Ethenylsulfanylmethanol: While understudied, its ethenyl group may enable polymerization, and the sulfanyl moiety could act as a nucleophile in cross-coupling reactions .

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